![molecular formula C7H12FN3 B13070883 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a methylamine group attached to the pyrazole ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine typically involves multi-step organic reactions One common method includes the alkylation of a pyrazole derivative with a fluoroethyl halide under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, amides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methylamine group can act as a nucleophile, facilitating covalent interactions with biological molecules.
Comparación Con Compuestos Similares
- [1-(2-Chloro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Bromo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
- [1-(2-Iodo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
Comparison: Compared to its halogenated analogs, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H12FN3 |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
3-fluoro-N-methyl-1-(1H-pyrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C7H12FN3/c1-9-6(2-4-8)7-3-5-10-11-7/h3,5-6,9H,2,4H2,1H3,(H,10,11) |
Clave InChI |
WAYWTHIWRDKOIR-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCF)C1=CC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)

![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
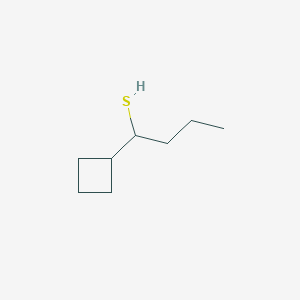
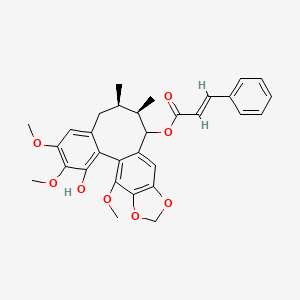
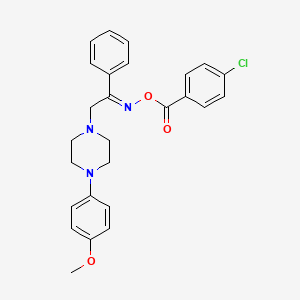
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
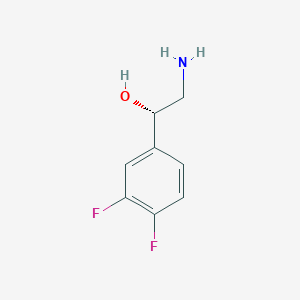
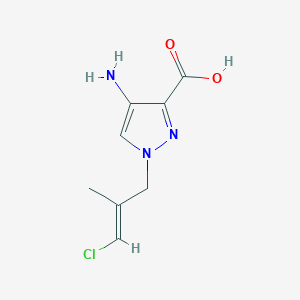
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)

![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
